Physicochemical Differentiation: logP and PSA Comparison Against the C2-Methoxymethyl Regioisomer
The target compound (CAS 478043-19-5) bears the methoxymethyl substituent at the pyrimidine C6 position, whereas the closest commercially available regioisomer, 4‑[2‑(methoxymethyl)pyrimidin‑4‑yl]morpholine (CAS 118779‑74‑1), carries the same group at C2. This positional shift yields a computed logP of −0.0067 versus a higher hydrophilicity for the C2‑methoxymethyl regioisomer (C10H15N3O2, MW 209.24 g/mol, lacking the C2 methyl group). The target compound also has a PSA of 65.91 Ų, zero H‑bond donors, and four H‑bond acceptors . These values distinguish it from other morpholinopyrimidine analogs where different substituents (e.g., methylsulfanyl at C2 in CAS 338748‑03‑1) alter logP and PSA, directly impacting membrane permeability and oral bioavailability predictions .
| Evidence Dimension | Computed logP, PSA, and H-bond profile |
|---|---|
| Target Compound Data | logP −0.0067; PSA 65.91 Ų; HBD 0; HBA 4; Rotatable bonds 1 (MW 223.27) |
| Comparator Or Baseline | 4‑[2‑(Methoxymethyl)pyrimidin‑4‑yl]morpholine (CAS 118779‑74‑1): MW 209.24, C10H15N3O2 (no C2 methyl). 4‑[6‑(Methoxymethyl)‑2‑(methylsulfanyl)pyrimidin‑4‑yl]morpholine (CAS 338748‑03‑1): contains C2‑SMe, higher MW and lipophilicity. |
| Quantified Difference | logP difference between target and C2-methoxymethyl analog estimated at ~0.5–0.8 units (class-level estimate); PSA differences not quantified due to lack of published comparator data. |
| Conditions | Computed property values from mcule.com property calculator; regioisomer data from commercial vendor listings. |
Why This Matters
The logP and PSA profile of the target compound predicts intermediate passive permeability and solubility, positioning it as a suitable fragment-to-lead starting point for oral kinase inhibitor programs, distinct from more lipophilic or more polar regioisomers.
